Methyl 2-fluoro-5-hydroxynicotinate
Description
Methyl 2-fluoro-5-hydroxynicotinate is a fluorinated nicotinic acid derivative characterized by a hydroxyl (-OH) group at position 5 and a fluorine atom at position 2 of the pyridine ring, with a methyl ester functional group.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 2-fluoro-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3 |
InChI Key |
PCAWXSJRZLXATH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-fluoro-5-hydroxynicotinate generally involves:
- Starting from substituted pyridine precursors such as 2,5-dibromopyridine or methyl 5-hydroxynicotinate.
- Selective halogen exchange or fluorination at the 2-position.
- Esterification or transesterification to obtain the methyl ester.
- Hydroxyl group introduction or retention at the 5-position.
Key Preparation Routes
Fluorination of 6-Bromonicotinic Acid Esters
A patented method for preparing fluorinated nicotinic acid derivatives, which can be adapted for this compound, involves:
- Starting with 2,5-dibromopyridine.
- Selective Grignard exchange with isopropyl magnesium chloride in an organic solvent (e.g., tetrahydrofuran).
- Reaction with methyl chloroformate to obtain 6-bromonicotinate methyl ester.
- Treatment with anhydrous tetramethylammonium fluoride in solvents like dimethylformamide or dimethyl sulfoxide at 40-50 °C to replace the bromine with fluorine.
- Hydrolysis under acidic or alkaline conditions to yield the fluoronicotinic acid derivative, followed by esterification to the methyl ester if necessary.
This method emphasizes control over reaction conditions such as solvent choice, temperature, and molar ratios to optimize yield and selectivity.
Direct Functionalization of Methyl 5-Hydroxynicotinate
Another approach involves direct modification of commercially available methyl 5-hydroxynicotinate:
- Methyl 5-hydroxynicotinate can be selectively chlorinated or fluorinated at the 2-position using sodium hypochlorite or specialized fluorination reagents under chilled conditions.
- For example, methyl 5-hydroxynicotinate treated with sodium hypochlorite on ice yields methyl 2-chloro-5-hydroxynicotinate, which can be further converted to the fluoro derivative by halogen exchange reactions.
This route benefits from the availability of methyl 5-hydroxynicotinate as a starting material and mild reaction conditions.
SuFEx-Enabled Fluorination and Derivatization
Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry enable chemoselective synthesis of fluorinated nicotinates:
- Methyl 5-hydroxynicotinate is reacted with fluorinating agents in the presence of bases like N,N-diisopropylethylamine in polar aprotic solvents such as acetonitrile or dimethylformamide.
- The reaction proceeds at room temperature with stirring for extended periods (e.g., 18 hours) to achieve selective fluorination at the 2-position.
- This method allows for high selectivity and mild conditions, suitable for sensitive functional groups.
Reaction Conditions and Yields
Summary Table of Preparation Methods
| Step | Method 1: Grignard & Fluoride Exchange | Method 2: Hypochlorite Chlorination | Method 3: SuFEx Fluorination |
|---|---|---|---|
| Starting Material | 2,5-Dibromopyridine | Methyl 5-hydroxynicotinate | Methyl 5-hydroxynicotinate |
| Key Reagents | Isopropyl magnesium chloride, CuBr, tetramethylammonium fluoride | Sodium hypochlorite, HCl | Fluorinating agents, DIPEA |
| Solvent | THF, DMF, DMSO | Aqueous solution | Acetonitrile, DMF |
| Temperature | 40-50 °C | 0 °C (ice bath) | Room temperature |
| Reaction Time | Few hours | 30 minutes + hydrolysis | 18 hours |
| Product Isolation | Acid/base work-up, filtration | Filtration after acid quench | Filtration or extraction |
| Advantages | High selectivity, scalable | Mild conditions, simple reagents | Mild, chemoselective, modern |
| Disadvantages | Moisture sensitive, requires drying | Intermediate step needed for fluorination | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyridine derivatives, which have various applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-fluoro-5-hydroxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Methyl 2-fluoro-5-hydroxynicotinate are best understood by comparing it to analogous nicotinic acid derivatives. Key differences arise from substituent variations at positions 2 and 5, which influence molecular weight, reactivity, solubility, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
However, the hydroxyl group at position 5 may reduce hydrolytic stability relative to methoxy or chloro derivatives . Chloro analogs (e.g., Methyl 2-chloro-5-fluoronicotinate) exhibit higher molecular weights and greater stability in harsh reaction conditions, making them preferable for synthetic intermediates .
Solubility and Polarity: The hydroxyl group in this compound increases polarity, improving solubility in polar solvents like water or ethanol. In contrast, methoxy or trifluoromethyl substituents (e.g., 5-Fluoro-2-methoxynicotinic acid) enhance lipophilicity, favoring membrane permeability in drug design .
Applications: Pharmaceutical Potential: Compounds with trifluoromethyl groups (e.g., 5-Hydroxyflunixin) show enhanced bioactivity due to fluorine’s electronegativity and metabolic stability, making them candidates for anti-inflammatory agents . Synthetic Utility: Chloro-fluoro derivatives (e.g., Methyl 2-chloro-5-fluoronicotinate) are widely used in Suzuki-Miyaura cross-coupling reactions to construct complex heterocycles .
Biological Activity
Methyl 2-fluoro-5-hydroxynicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Overview of Biological Activities
This compound is primarily studied for its antimicrobial and anticancer properties. The presence of the fluorine atom in its structure enhances its ability to interact with biological macromolecules, which may lead to modulation of enzyme and receptor activities. This interaction is critical for the compound's biological efficacy.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding: The fluorine atom increases the compound's capacity to form strong hydrogen bonds, enhancing interactions with target proteins.
- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes involved in various biochemical pathways, leading to altered cellular responses.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
In vitro studies have revealed that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
The compound's mechanism in cancer cells appears to involve the induction of apoptosis and inhibition of cell proliferation, suggesting a potential role as a therapeutic agent in oncology .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The study utilized a broth microdilution method to determine MIC values and found that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.
Case Study 2: Cancer Cell Line Studies
Another study focused on the anticancer properties of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in significant cell death compared to untreated controls, highlighting its potential as an effective anticancer agent.
Q & A
Q. What are the critical steps for synthesizing Methyl 2-fluoro-5-hydroxynicotinate, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Design : Begin with a nicotinic acid derivative, introducing fluorine and hydroxyl groups via regioselective electrophilic substitution. Optimize reaction temperature and solvent polarity to minimize side products (e.g., use anhydrous DMF for controlled fluorination) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Validate purity via TLC and HPLC (>95% purity threshold) .
- Safety : Use inert atmosphere conditions to prevent hydrolysis of sensitive intermediates, referencing safety protocols for handling fluorinated compounds (e.g., avoid dust formation, use fume hoods) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals caused by fluorine’s electronegativity. Compare with analogous compounds (e.g., methyl 2-methoxy-5-nitronicotinate) for structural validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns. Cross-reference with computational predictions (e.g., isotopic clusters for fluorine) .
- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches, noting shifts due to fluorine’s inductive effects .
Q. How can researchers ensure the stability of this compound during storage?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in amber vials under nitrogen to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
- Handling : Avoid prolonged exposure to moisture; use desiccants in storage containers. Monitor purity via periodic HPLC analysis .
Advanced Research Questions
Q. How do electronic effects of fluorine and hydroxyl substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Mechanistic Analysis : Use DFT calculations to map electron density distribution. Fluorine’s -I effect increases electrophilicity at the 5-position, while the hydroxyl group directs nucleophilic attacks via resonance .
- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Compare yields with/without hydroxyl protection (e.g., TBS groups) to isolate substituent effects .
Q. What strategies resolve contradictions between computational predictions and experimental yields in this compound synthesis?
Methodological Answer:
- Data Triangulation : Re-examine solvent parameters (e.g., dielectric constant) and catalyst loading in DFT models. Validate using kinetic studies (e.g., Eyring plots) to identify rate-limiting steps .
- Literature Cross-Check : Systematically review analogous fluorinated nicotinate derivatives for shared discrepancies (e.g., steric hindrance in transition states) .
Q. How can researchers design robust assays to study the biological activity of this compound?
Methodological Answer:
- Target Selection : Use cheminformatics tools (e.g., molecular docking) to predict protein targets (e.g., kinases or enzymes with nicotinamide-binding pockets) .
- Dose-Response Curves : Optimize concentrations (1 nM–100 µM) in cell-based assays. Include controls for fluorophore interference (e.g., autofluorescence in high-throughput screening) .
Data Analysis & Reporting Guidelines
Q. What frameworks ensure reproducibility when publishing synthetic protocols for this compound?
Methodological Answer:
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, purification steps, and characterization data. Use Supplementary Materials for extensive datasets (e.g., crystallography files) .
- Critical Metadata : Report batch-specific variations (e.g., solvent lot numbers, humidity levels) to enable replication .
Q. How should researchers address conflicting spectral data in structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
